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Aluminum Diethylphosphinate - 225789-38-8

Aluminum Diethylphosphinate

Catalog Number: EVT-358248
CAS Number: 225789-38-8
Molecular Formula: C4H11AlO2P
Molecular Weight: 149.08 g/mol
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Product Introduction

Description

Aluminum Diethylphosphinate (AlPi) is a phosphorus-based flame retardant commonly used in various polymers. [] It is classified as a halogen-free flame retardant, offering a more environmentally friendly alternative to traditional halogenated compounds. [] AlPi is known for its effectiveness in both the gas phase, where it acts as a flame inhibitor, and the condensed phase, contributing to char formation. [, ] It is often used in synergy with other flame retardants or additives to further enhance its effectiveness and tailor its properties for specific applications.

Future Directions
  • Exploring new synergistic combinations: Investigating novel combinations of AlPi with other flame retardants, synergists, and additives to further enhance its effectiveness, reduce loading levels, and tailor its properties for specific applications. [, , , , , , , , , , ]
  • Developing more sustainable synthesis methods: Exploring greener and more sustainable approaches for AlPi synthesis, focusing on reducing environmental impact and improving cost-effectiveness. []
  • Understanding long-term performance and durability: Studying the long-term performance and durability of AlPi-containing formulations under various environmental conditions, particularly in applications exposed to weathering, humidity, and temperature variations. [, ]
  • Investigating potential environmental and toxicological impacts: Conducting comprehensive assessments of the potential environmental and toxicological impacts of AlPi and its degradation products to ensure its safe and sustainable use. []
Overview

Aluminum diethylphosphinate is a phosphorus-based compound primarily recognized for its application as a flame retardant. It is categorized under organophosphorus compounds and is utilized in various materials to enhance their resistance to fire. The compound is synthesized through several methods, each affecting its properties and efficacy as a flame retardant.

Source

Aluminum diethylphosphinate can be derived from the reaction of diethyl phosphinic acid with aluminum salts. The compound has gained attention due to its effectiveness in promoting char formation and reducing flammability in polymers, particularly in applications involving ethylene-vinyl acetate and polyamide materials.

Classification
  • Chemical Name: Aluminum diethylphosphinate
  • CAS Number: 225789-38-8
  • Molecular Formula: C12H30AlO6P3
  • Molar Mass: 390.27 g/mol
Synthesis Analysis

Methods

Several synthesis methods for aluminum diethylphosphinate have been reported, each with unique technical details:

  1. Free Radical Addition Reaction: This method involves the use of ethylene gas bubbled into a reaction mixture containing ammonium hypophosphite and an organic solvent. A free radical initiator is added to facilitate the reaction under atmospheric pressure, achieving high yields of aluminum diethylphosphinate (up to 80%) .
  2. Metathesis Reaction: Another method includes adjusting the pH of a diethyl phosphinic acid solution and adding aluminum sulfate, leading to the formation of aluminum diethylphosphinate through a metathesis reaction .
  3. Gas-Liquid Free Radical Addition: This novel approach enhances gas-liquid contact, improving the efficiency of the synthesis process .

Technical Details

In general, the synthesis involves controlling parameters such as temperature (typically between 75 °C and 130 °C), pH (maintained around 3), and concentration of reactants to optimize yield and purity .

Molecular Structure Analysis

Structure

Aluminum diethylphosphinate features a complex molecular structure characterized by various bonds:

  • Phosphorus-Oxygen Bonds: The structure includes multiple P-O bonds, which are critical for its flame-retardant properties.
  • Aluminum Coordination: Aluminum ions coordinate with phosphinate groups, influencing the thermal stability and flame-retardant efficacy.

Data

  • Solid-Solid Phase Transition Temperature: The compound exhibits a solid-solid phase transition peak at 180-200 °C, indicating its thermal stability .
  • Characterization Techniques: The molecular structure is typically confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) .
Chemical Reactions Analysis

Reactions

Aluminum diethylphosphinate undergoes various chemical reactions that enhance its performance as a flame retardant:

  1. Thermal Degradation: Upon heating, it decomposes to form char, which acts as a barrier against heat and flames.
  2. Condensed Phase Mechanism: In the presence of heat, it promotes char formation in polymers, thereby reducing flammability through physical barriers .

Technical Details

The interactions between aluminum diethylphosphinate and polymer matrices are critical for its effectiveness. The compound's ability to form stable char residues during combustion significantly contributes to its flame-retardant properties.

Mechanism of Action

The mechanism by which aluminum diethylphosphinate functions as a flame retardant involves several processes:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents but relatively insoluble in water.

Chemical Properties

  • Thermal Stability: High thermal stability with significant char formation upon decomposition.
  • Flame Retardancy Mechanism: Functions effectively in both condensed and gaseous phases during combustion processes.
Applications

Aluminum diethylphosphinate finds extensive use across various scientific fields, particularly in materials science:

  • Flame Retardants in Polymers: It is widely used in formulations for ethylene-vinyl acetate copolymers and polyamide composites to enhance fire resistance.
  • Coatings and Sealants: Employed in waterborne coatings for steel structures due to its effective fire-retardant properties.
  • Composite Materials: Integrated into composite materials for electrical cables and other applications requiring enhanced thermal stability and fire resistance .
Synthesis and Industrial Manufacturing Methodologies

Radical Addition vs. Alkylation of Elemental Phosphorus: Comparative Efficiency

The industrial synthesis of aluminum diethylphosphinate (ADP) primarily employs radical addition reactions rather than alkylation of elemental phosphorus due to superior yield control and safety profiles. The dominant method involves the gas-phase reaction of hypophosphorous acid (H₃PO₂) with ethylene (C₂H₄) under atmospheric pressure, initiated by free radicals from peroxides or persulfates. This process generates diethylphosphinic acid [(C₂H₅)₂POOH] as an intermediate, subsequently neutralized with aluminum sources (e.g., aluminum hydroxide or sulfate) to precipitate ADP [1] [8].

Key efficiency metrics include:

  • Reaction Yield: Radical addition achieves yields exceeding 80%, whereas alkylation routes using white phosphorus (P₄) face challenges in controlling exothermic reactions and byproduct formation (e.g., phosphine gas) [6] [8].
  • Byproduct Management: Radical methods produce minimal hydrogen bromide or sodium halide waste compared to alkylation, which requires halogenated reagents [4].
  • Process Intensity: Continuous radical reactors enable scalable ethylene utilization at 0.3–0.8 MPa pressure, reducing reaction times to 10–25 hours [6] [8].

Table 1: Comparative Analysis of ADP Synthesis Methods

ParameterRadical AdditionAlkylation of P₄
Reaction Conditions80–90°C, atmospheric pressure>200°C, high-pressure
ByproductsWater, trace phosphinePhosphine, halogen salts
Yield (%)80–8560–70
ScalabilityHigh (continuous reactors)Moderate (batch only)

Novel Catalytic Processes: Trifluoromethanesulfonic Acid in Solvent-Mediated Reactions

Recent advances leverage strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) to catalyze the addition of hypophosphorous acid to ethylene. This method circumvents radical initiators, enhancing selectivity and reducing side reactions. The catalyst operates at lower temperatures (60–70°C) and facilitates near-quantitative conversion in toluene or xylene solvents, which improve ethylene solubility and diethylphosphinic acid separation [1] [4].

Critical innovations include:

  • Solvent Selection: Toluene enables azeotropic drying of intermediates, preventing hydrolysis during aluminum salt formation [1].
  • Catalyst Efficiency: Triflic acid is recoverable via aqueous extraction, reducing operational costs. It achieves 95% ethylene conversion versus 75–80% with persulfate initiators [4].
  • Purity Impact: Solvent-mediated processes yield phosphinic acid with <0.5% residual hypophosphite, crucial for ADP thermal stability [1].

Scalability Challenges in Hybrid Ligand Coordination Systems

Hybrid ADP variants incorporate mixed ligands (e.g., ethyl/isobutyl groups) to optimize thermal stability and flame-retardant efficiency. Synthesizing these requires co-reacting sodium hypophosphite with ethylene and isobutylene sequentially, followed by aluminum precipitation. However, ligand distribution heterogeneity poses scalability hurdles [6]:

  • Kinetic Competition: Isobutylene reacts 2.3× faster than ethylene, necessitating precise gas-flow controls to achieve target ligand ratios (e.g., 40:60 ethyl:isobutyl) [6].
  • Crystallization Issues: Hybrid ADP forms amorphous or metastable phases, complicating filtration. X-ray diffraction confirms random ligand packing, which elevates decomposition variability (±15°C) [6].
  • Process Optimization: Maintaining reaction temperatures at 90°C and using incremental initiator addition suppresses phosphine generation to <100 ppm [6].

Table 2: Thermal Behavior of Hybrid ADP Ligand Systems

Ligand Ratio (Ethyl:Isobutyl)Onset Decomposition (°C)Char Residue at 600°C (%)
100:036032
60:4034538
40:6033041
0:10031045

Industrial Production Optimization: Clariant’s Exolit® OP Series Case Study

Clariant’s Exolit® OP manufacturing exemplifies large-scale ADP production, emphasizing sustainability and process integration. Their patented methodology features:

  • Reactor Design: Multi-stage stirred-tank reactors with gas-recycling systems maximize ethylene utilization (>92% efficiency), reducing raw material costs [3] [9].
  • Renewable Integration: The "Terra" series uses bio-based ethylene via mass balance, cutting carbon footprint by 30% without altering ADP chemistry [3] [5].
  • Energy Efficiency: Production facilities (e.g., Daya Bay, China) utilize 100% renewable electricity, lowering process-related emissions [9].
  • Quality Control: Rigorous in-line NMR monitors phosphinate ligand distribution, ensuring batch consistency for high-temperature polyamides [5] [9].

Table 3: Clariant’s Industrial ADP Production Metrics

ParameterStandard ADPOP 1230 TerraOptimization Benefit
Ethylene SourceFossil-basedBio-based (mass balance)30% lower carbon footprint
Particle Size (D50)20–40 µm20–40 µmLaser diffraction control
Production SiteKnapsack, GermanyDaya Bay, ChinaRenewable energy integration

Clariant’s closed-loop solvent recovery achieves >98% toluene reuse, minimizing waste [5]. The Exolit® OP 1230 variant exemplifies this approach, delivering ADP with 23.3–24.0% phosphorus content and decomposition temperatures >300°C, meeting stringent requirements for engineering plastics [5] [10].

Properties

CAS Number

225789-38-8

Product Name

Aluminum Diethylphosphinate

IUPAC Name

aluminum;diethylphosphinate

Molecular Formula

C4H11AlO2P

Molecular Weight

149.08 g/mol

InChI

InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

GNQAGTIQCCWTSZ-UHFFFAOYSA-N

SMILES

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3]

Canonical SMILES

CCP(=O)(CC)O.[Al]

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